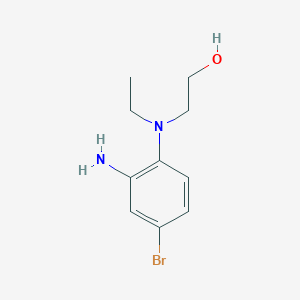

2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol

Description

Properties

IUPAC Name |

2-(2-amino-4-bromo-N-ethylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O/c1-2-13(5-6-14)10-4-3-8(11)7-9(10)12/h3-4,7,14H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJPJXOMPVLHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

- Substrate : Nitro-substituted phenyl ethylamino ethanol derivatives.

- Solvent : Alcoholic solvents such as methanol or ethanol.

- Catalyst : 5% to 10% palladium on carbon (Pd/C) or Raney nickel.

- Hydrogen Donor : Ammonium formate or ammonium acetate, replacing gaseous hydrogen.

- Temperature : Mild conditions, typically 30°C to 70°C.

- Reaction Time : Around 5 hours with reflux.

Procedure Example

- Dissolve the nitro precursor (e.g., 15 g, 0.0465 mol) in methanol (150 mL).

- Add ammonium formate (e.g., 14.6 g, 0.2325 mol) and 10% Pd/C catalyst (1.5 g).

- Stir and heat to approximately 65°C under reflux for 5 hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, isolate the amino product by filtration and purification.

Advantages

- Avoids the use of hazardous gaseous hydrogen.

- Mild reaction conditions improve safety and scalability.

- High selectivity and yields due to controlled reduction.

| Parameter | Typical Range/Value |

|---|---|

| Catalyst loading | 1% - 20% by mass relative to substrate |

| Solvent | Methanol or ethanol |

| Hydrogen donor | Ammonium formate preferred |

| Temperature | 30°C - 70°C |

| Reaction time | ~5 hours |

Solvent-Free One-Pot Multi-Component Synthesis under Microwave Irradiation

An alternative preparation strategy involves solvent-free, one-pot, four-component reactions to access related aminoalcohols, including 2-aminomorpholines and diaminoalcohols, which are structurally analogous to the target compound.

General Procedure

- Mix appropriate boronic acid and 1,2-aminoalcohol in equimolar amounts.

- Add glyoxal dropwise under stirring, causing an exothermic reaction raising temperature above 40°C.

- After 10 minutes, add the amine component.

- Subject the mixture to microwave irradiation in a sealed reactor at 110°C for 15 minutes.

- Cool and isolate the product by flash chromatography.

Reaction Features

- Solvent-free conditions enhance green chemistry credentials.

- Microwave irradiation accelerates reaction rates.

- The method yields high purity aminoalcohols with good to excellent yields (50%-77% reported for related compounds).

- Suitable for synthesizing substituted aminoethanol derivatives.

| Step | Reagents/Conditions |

|---|---|

| Initial mixing | Boronic acid (1 mmol), 1,2-aminoalcohol (1 mmol) |

| Addition | Glyoxal (1 mmol), exothermic reaction |

| Amine addition | Amine (1.5 mmol) |

| Microwave irradiation | 110°C, 15 min, solvent-free |

| Purification | Flash chromatography (30% ethyl acetate in heptane) |

Comparative Analysis of Methods

| Aspect | Catalytic Hydrogenation Method | Solvent-Free Microwave Method |

|---|---|---|

| Substrate | Nitro-substituted aminoethanol derivatives | Boronic acid and aminoalcohol precursors |

| Catalyst | Pd/C or Raney nickel | None (microwave-assisted) |

| Hydrogen Source | Organic hydrogen donor (ammonium formate) | Not applicable |

| Solvent | Alcoholic solvents (methanol, ethanol) | Solvent-free |

| Reaction Conditions | Mild heating (30-70°C), reflux | Microwave irradiation at 110°C |

| Reaction Time | 5 hours | 15 minutes |

| Safety | Safer than gaseous hydrogen | Safe, green chemistry approach |

| Yield | High (dependent on substrate purity) | Moderate to high (50%-77% for related aminoalcohols) |

| Scalability | Suitable for industrial scale | More suited for laboratory scale |

Research Findings and Notes

The catalytic hydrogenation method using ammonium formate and Pd/C is well-documented for the reduction of nitro groups to amino groups on phenyl rings, which is a critical step in synthesizing 2-((2-amino-4-bromophenyl)(ethyl)amino)ethanol analogs. This method offers operational simplicity and industrial applicability due to mild conditions and avoidance of gaseous hydrogen hazards.

The solvent-free microwave-assisted multi-component synthesis offers a rapid and environmentally friendly route to related aminoalcohols, although it is less directly applicable to brominated substrates without further modification. This method highlights the utility of microwave chemistry in accelerating complex organic syntheses.

Both methods emphasize the importance of careful control of reaction parameters such as temperature, catalyst loading, and reagent ratios to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming aldehydes or carboxylic acids depending on the oxidizing agent used.

-

Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the amino group to an amine.

-

Substitution: : The bromine atom can be substituted with various nucleophiles, such as hydroxide, cyanide, or alkoxide ions, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar solvents.

Major Products

Oxidation: 2-((2-Amino-4-bromophenyl)(ethyl)amino)acetaldehyde or 2-((2-Amino-4-bromophenyl)(ethyl)amino)acetic acid.

Reduction: 2-((2-Amino-4-phenyl)(ethyl)amino)ethanol.

Substitution: 2-((2-Amino-4-hydroxyphenyl)(ethyl)amino)ethanol or 2-((2-Amino-4-cyanophenyl)(ethyl)amino)ethanol.

Scientific Research Applications

2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol, often referred to as a derivative of phenethylamine, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and materials science. This article explores the compound's applications, supported by comprehensive data and case studies.

Antidepressant Activity

One of the most significant applications of this compound is its potential role as an antidepressant. Studies have indicated that compounds with similar structures can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine.

Case Study: Serotonin Reuptake Inhibition

A study published in the Journal of Medicinal Chemistry explored various phenethylamine derivatives for their ability to inhibit serotonin transporters. The findings suggested that modifications at the amino and hydroxyl positions significantly enhance serotonin affinity, indicating that this compound may exhibit similar properties .

Anticancer Properties

Research has also indicated potential anticancer properties for this compound. The bromine atom in its structure may contribute to increased cytotoxicity against specific cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

In vitro studies conducted on MCF-7 breast cancer cells showed that derivatives of 4-bromophenyl exhibited significant cytotoxic effects. The study highlighted that the introduction of an ethylamino group enhances the compound's ability to induce apoptosis in cancer cells .

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress.

Case Study: Neuroprotection in Parkinson’s Disease Models

Research published in Neuropharmacology demonstrated that certain phenethylamine derivatives could mitigate neurodegeneration in models of Parkinson's disease. The study attributed this effect to the modulation of neuroinflammatory pathways .

Development of Conductive Polymers

The unique structure of this compound allows it to be used as a monomer for synthesizing conductive polymers. These materials have applications in electronics and sensors.

Case Study: Synthesis of Polyaniline Derivatives

A study focused on synthesizing polyaniline derivatives using this compound as a dopant showed enhanced electrical conductivity and thermal stability compared to traditional materials .

Drug Delivery Systems

The compound's solubility and functional groups make it suitable for use in drug delivery systems, particularly for targeted therapies.

Case Study: Nanoparticle Formulations

Research explored the encapsulation of this compound within nanoparticles for targeted delivery in cancer therapy. Results indicated improved bioavailability and reduced side effects compared to conventional delivery methods .

Mechanism of Action

The mechanism by which 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, while the amino and ethanol groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: The ethylaminoethanol chain in the target compound enhances hydrophilicity compared to methoxybenzyl or pyrimidin-ol derivatives (e.g., 2-[(2-Amino-4-bromophenyl)sulfanyl]pyrimidin-4-ol) . However, the bromophenyl core increases molecular weight and lipophilicity relative to simpler aminoethanol analogs like carvedilol .

Biological Activity: Compounds with aryl-amino linkages (e.g., 4-((2-Amino-4-bromophenyl)amino)-2-chlorophenyl methanone) exhibit kinase inhibitory activity due to their ability to mimic ATP-binding motifs . Chiral analogs like (2S)-2-Amino-2-(4-bromophenyl)ethanol highlight the importance of stereochemistry in receptor binding, as enantiomers may differ significantly in pharmacokinetics .

Synthetic Utility: The target compound’s ethylamino group allows for further derivatization (e.g., alkylation or acylation), similar to protocols used for ethyl 3-amino-3-(3-chlorophenyl)propanoate . In contrast, sulfanyl-linked derivatives (e.g., 2-[(2-Amino-4-bromophenyl)sulfanyl]pyrimidin-4-ol) may serve as disulfide prodrugs, leveraging redox-sensitive bonds for targeted release .

Thermodynamic Properties: Aminoethanol derivatives like 2-(n-propyl-amino)-ethanol have well-characterized vaporization enthalpies (~70–80 kJ/mol), suggesting that bromophenyl-substituted analogs may exhibit higher boiling points due to increased molecular mass and polarity .

Research Findings

- Inhibitor Activity: The methanone derivative (CAS# 321351-00-2) demonstrates solubility in DMSO and ethanol (up to 100 mM), making it suitable for in vitro assays targeting PI3K/mTOR pathways .

- Stereochemical Impact: Enantiomers of 2-amino-2-(4-bromophenyl)ethanol show distinct pharmacological profiles, with the (S)-enantiomer displaying higher receptor affinity in preliminary studies .

- Synthetic Challenges : Bromine’s electron-withdrawing nature complicates direct amination of the phenyl ring, necessitating protective strategies (e.g., Boc protection) to avoid side reactions .

Biological Activity

2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol, with the molecular formula C10H15BrN2O, is an organic compound characterized by the presence of a brominated aromatic ring, an amino group, and an ethanol moiety. This structure suggests potential interactions with various biological targets, making it a candidate for drug development and biochemical research. The compound's unique features allow it to participate in diverse chemical reactions, enhancing its applicability in medicinal chemistry and industrial processes.

The biological activity of this compound is influenced by its ability to interact with enzymes and receptors. The bromine atom may participate in halogen bonding, while the amino and ethanol groups can form hydrogen bonds. These interactions can alter the activity of biological targets, contributing to its potential therapeutic effects.

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit a range of biological activities:

- Anticancer Activity : Similar compounds have shown promising results against various cancer cell lines, including HeLa and human colon adenocarcinoma cells. For instance, derivatives have been reported to inhibit cell proliferation through modulation of signaling pathways such as β1-integrin/FAK signaling .

- Antimicrobial Activity : The compound's structural features may confer antimicrobial properties. Studies on related bromophenols indicate potential effectiveness against Gram-positive and Gram-negative bacteria .

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant capabilities, reducing oxidative stress in cellular models .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µg/mL) |

|---|---|---|---|

| 2-Amino-4-bromophenol | Lacks ethyl group | Lower versatility | N/A |

| 2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol | Chlorine instead of bromine | Varies | N/A |

| 2-((2-Amino-4-methylphenyl)(ethyl)amino)ethanol | Methyl instead of bromine | Varies | N/A |

This table illustrates how variations in substituents (bromine vs. chlorine vs. methyl) can influence the biological activity and reactivity of structurally similar compounds.

Study on Anticancer Properties

A recent study evaluated the anticancer effects of a brominated derivative similar to this compound. The compound exhibited significant cytotoxicity against human hepatoma cells (IC50 = 8.7 µg/mL), indicating its potential as an anticancer agent .

Antimicrobial Efficacy

In another investigation, derivatives were tested for their antimicrobial activities against various bacterial strains. The results indicated moderate to strong inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the optimal synthetic routes for 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol?

The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a brominated aniline derivative (e.g., 4-bromoaniline) can react with ethylamine in ethanol under reflux, followed by reduction using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) to stabilize the ethanolamine moiety . Key parameters include pH control (weakly acidic conditions for imine formation) and solvent selection (ethanol or methanol for solubility). Yields typically range from 60–80% under optimized conditions .

Q. How can spectroscopic methods characterize this compound?

- FT-IR : Identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for the amino group, C-Br vibration at ~600 cm⁻¹) .

- NMR : ¹H NMR can resolve the ethylamino group (δ 1.2–1.4 ppm for CH₃, δ 2.6–3.0 ppm for CH₂N) and aromatic protons (δ 6.8–7.5 ppm for the bromophenyl ring) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 299 for C₁₀H₁₄BrN₂O) .

Q. What are the solubility and stability profiles of this compound?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol but poorly soluble in water. Stability tests indicate degradation under strong UV light or acidic conditions (pH < 3), requiring storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can regioselective bromination be achieved in the synthesis of intermediates?

Regioselective bromination at the 4-position of the phenyl ring requires electrophilic substitution using Br₂ in the presence of FeBr₃ as a catalyst. Competing bromination at the 2-position is minimized by steric hindrance from the ethylamino group. Computational modeling (e.g., DFT) predicts electron density distribution to guide reaction optimization .

Q. What computational methods predict the compound’s physicochemical properties?

- Thermodynamic Properties : Vaporization enthalpy (ΔHvap) can be calculated using group-contribution models (e.g., "centerpiece" approach) .

- pKa Prediction : Quantum mechanical calculations (e.g., COSMO-RS) estimate the amino group’s basicity (pKa ~9.2) .

- LogP : Predicted hydrophobicity (LogP ~1.8) using Molinspiration or ACD/Labs software .

Q. How to resolve contradictory data in crystallographic and spectroscopic analyses?

For example, discrepancies in bond lengths (X-ray vs. DFT-optimized structures) may arise from crystal packing effects. Cross-validation with solid-state NMR or Hirshfeld surface analysis can clarify such conflicts .

Q. What methodologies assess biological interactions (e.g., enzyme inhibition)?

Q. How to validate analytical methods for quantifying trace impurities?

- HPLC-UV : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) and validate linearity (R² > 0.99), LOD (≤0.1 μg/mL), and precision (%RSD < 2%) .

- LC-MS/MS : Detect degradation products (e.g., de-brominated analogs) with MRM transitions .

Data Contradiction Analysis

3.1 Conflicting yields in synthetic protocols

Variations in reported yields (e.g., 69% vs. 80%) may stem from differences in catalyst loading (Pd-C vs. Raney Ni) or reaction time. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, solvent purity) .

3.2 Discrepancies in biological activity across studies

Contradictory IC₅₀ values in enzyme assays may arise from assay conditions (e.g., buffer pH, co-solvents). Standardize protocols using reference inhibitors and validate with orthogonal assays (e.g., fluorescence quenching vs. radiometric methods) .

Methodological Tables

Q. Table 1. Synthetic Conditions Comparison

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | 4-Bromoaniline, NaBH₄ | 75 | 98 | |

| Catalytic Hydrogenation | H₂/Pd-C, Ethanol | 82 | 95 |

Q. Table 2. Analytical Method Parameters

| Technique | Column/Probe | Detection Limit | Key Peaks |

|---|---|---|---|

| HPLC-UV | C18, 250 mm × 4.6 mm | 0.1 μg/mL | Retention time: 6.8 min |

| FT-IR | ATR-FTIR | 1% w/w | 3300 cm⁻¹ (N-H) |

Key Challenges in Advanced Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.